molecular formula C9H9N3O B12833988 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one

7-(aminomethyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B12833988
M. Wt: 175.19 g/mol
InChI Key: OSSIWNYNJZMNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Aminomethyl)-1,8-naphthyridin-2(1H)-one is a high-purity chemical compound offered for scientific research and development. This molecule features the 1,8-naphthyridine core, a privileged scaffold in medicinal and coordination chemistry known for its versatile biological activities and ability to act as a polydentate ligand. The 1,8-naphthyridine structure is recognized for its significant research value in the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological effects, including potent anticancer activity . Some 1,8-naphthyridine derivatives function as DNA intercalators, binding to double-stranded DNA and disrupting replication and transcription processes, which can lead to the suppression of cancer cell growth . Furthermore, this class of compounds has shown promise as inhibitors of various kinases, such as glycogen synthase kinase-3 (GSK-3), which is a target in neurological disease research . In coordination chemistry , the 1,8-naphthyridine core acts as a nitrogen-donor ligand capable of binding to metals in various modes, including monodentate and chelating bidentate fashions . The aminomethyl functional group at the 7-position presents a valuable synthetic handle for further functionalization, allowing researchers to conjugate the molecule to other entities or create complexes with enhanced properties. These metal complexes are investigated for their potential catalytic, fluorescence, and other physicochemical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-(aminomethyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H9N3O/c10-5-7-3-1-6-2-4-8(13)12-9(6)11-7/h1-4H,5,10H2,(H,11,12,13)

InChI Key

OSSIWNYNJZMNCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=O)N2)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Aminomethyl 1,8 Naphthyridin 2 1h One

Established Synthetic Routes for 7-(Aminomethyl)-1,8-Naphthyridin-2(1H)-one

The synthesis of this compound can be approached through various established methods for constructing the 1,8-naphthyridine (B1210474) ring system, followed by functional group manipulations to introduce the aminomethyl moiety.

Condensation Reactions Utilizing 1,8-Naphthyridine Precursors

A primary and versatile method for constructing the 1,8-naphthyridine skeleton is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound containing an α-methylene group. For the synthesis of the target compound, a plausible precursor would be 2,6-diaminopyridine, which can react with a suitable three-carbon carbonyl component to form the pyridone ring of the 1,8-naphthyridine core.

Subsequent modification of a functional group at the C7 position is then required. For instance, if the condensation is performed with a reactant that introduces a cyano or carboxylate group at C7, this group can be later converted to the aminomethyl function. A general representation of the Friedländer approach is the reaction of substituted 2-aminopyridines with carbonyl compounds in the presence of a catalyst. organic-chemistry.org

Multi-Step Synthetic Strategies

Given the specific substitution pattern of this compound, a multi-step synthesis is often necessary. A potential synthetic pathway could commence with a pre-formed 1,8-naphthyridine ring, which is then functionalized.

One such strategy could involve the following sequence:

Synthesis of a 7-substituted-1,8-naphthyridin-2(1H)-one: Starting with a suitable 2-aminopyridine, a condensation reaction can yield a 7-methyl-1,8-naphthyridin-2(1H)-one.

Halogenation: The methyl group at C7 can undergo radical halogenation to introduce a handle for nucleophilic substitution.

Introduction of the Amino Group: The resulting 7-(halomethyl) derivative can then be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish the desired 7-(aminomethyl) group.

An alternative multi-step approach could begin with 7-amino-1,8-naphthyridin-2(1H)-one, a known compound. nih.gov The amino group could potentially be converted to a nitrile via a Sandmeyer-type reaction, followed by reduction to the aminomethyl group.

A review of synthetic strategies for 1,8-naphthyridines highlights various methods, including multicomponent reactions and metal-catalyzed syntheses, which can be adapted for the preparation of specifically substituted analogs. kthmcollege.ac.in

Application of Catalysts in Reaction Efficiency and Yield Optimization

The efficiency and yield of 1,8-naphthyridine synthesis can be significantly enhanced through the use of catalysts. For the Friedländer reaction, both acid and base catalysis are commonly employed. More recently, the use of metal catalysts has gained prominence. For instance, copper-catalyzed annulation reactions have been reported for the synthesis of quinoline (B57606) derivatives, a reaction type that shares mechanistic similarities with naphthyridine synthesis. organic-chemistry.org

In the context of multi-step syntheses, catalysts play a crucial role in various transformations. For example, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the naphthyridine core. Furthermore, the reduction of a nitrile or an amide to the aminomethyl group can be efficiently achieved using catalytic hydrogenation with catalysts like Raney Nickel or through the use of metal hydrides. A catalyst-free reductive amination using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) has also been reported as an efficient method for the alkylation of amines. organic-chemistry.org

Reaction StepCatalyst/ReagentPurpose
Friedländer AnnulationAcid or Base CatalystsPromotes condensation reaction
C-N Cross-CouplingPalladium CatalystsFunctionalization of the naphthyridine core
Nitrile/Amide ReductionRaney Nickel, Metal HydridesFormation of the aminomethyl group
Reductive AminationSodium BorohydrideAlkylation of amines

Scale-Up Techniques and Continuous Flow Reactor Applications in Synthesis

The translation of laboratory-scale syntheses to larger, industrial-scale production necessitates the development of robust and efficient scale-up techniques. Continuous flow chemistry offers a promising solution for the synthesis of complex molecules like 1,8-naphthyridine derivatives. nih.gov Flow processes allow for precise control over reaction parameters, enhanced safety, and often improved yields and purity.

A modular, automated continuous flow synthesis of tetrahydronaphthyridines has been reported, demonstrating the potential of this technology for the production of related scaffolds. nih.gov This approach involves sequencing multiple reaction steps, such as photoredox-catalyzed hydroaminoalkylation and intramolecular SNAr or palladium-catalyzed C-N bond formation, in a continuous stream. Such a setup could be envisioned for the multi-step synthesis of this compound, where intermediates are generated and immediately consumed in the subsequent step without isolation. The use of immobilized reagents and catalysts within the flow reactor can further streamline the process and simplify purification. syrris.jp

Derivatization Strategies of the 7-(Aminomethyl) Moiety

The primary amino group of the 7-(aminomethyl) moiety serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This reactivity can be exploited in various nucleophilic substitution reactions to introduce a wide array of functional groups.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another effective method for alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic modification of the steric and electronic properties of the side chain at the C7 position, which is a common strategy in medicinal chemistry for optimizing the biological activity of a lead compound. The reactivity of the aminomethyl group is a key feature for the exploration of structure-activity relationships. nih.gov

Reagent TypeResulting Functional Group
Acyl Chloride/Anhydride (B1165640)Amide
Alkyl HalideSecondary/Tertiary Amine
Aldehyde/Ketone (Reductive Amination)Secondary/Tertiary Amine
Sulfonyl ChlorideSulfonamide
IsocyanateUrea
IsothiocyanateThiourea

Functional Group Interconversions at the Aminomethyl Position

The primary amino group in the aminomethyl substituent at the 7-position of the 1,8-naphthyridin-2(1H)-one core is a versatile functional handle for a variety of chemical transformations. These interconversions allow for the synthesis of a diverse library of derivatives with modified properties. Standard synthetic protocols for the functionalization of primary amines are generally applicable, including acylation, sulfonylation, and alkylation.

Acylation: The aminomethyl group can be readily acylated to form the corresponding amides. For instance, reaction with acetic anhydride or acetyl chloride in the presence of a base would yield the N-acetyl derivative. This is exemplified by the formation of 7-acetamido-1,8-naphthyridin-4(1H)-one from the corresponding 7-amino derivative, a reaction that highlights the nucleophilic character of the amino group on the naphthyridine scaffold. commonorganicchemistry.com Such transformations are fundamental in medicinal chemistry for altering the pharmacokinetic profile of a lead compound.

Sulfonylation: Reaction of the aminomethyl group with various sulfonyl chlorides (e.g., benzenesulfonyl chloride or toluenesulfonyl chloride) in the presence of a suitable base affords the corresponding sulfonamides. commonorganicchemistry.com This transformation is demonstrated in the synthesis of N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide derivatives, indicating the feasibility of this reaction on the naphthyridine core. commonorganicchemistry.com

Alkylation and Reductive Amination: The nucleophilicity of the aminomethyl nitrogen allows for alkylation reactions with alkyl halides. However, this method can sometimes lead to overalkylation. A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) to the corresponding secondary or tertiary amine. organic-chemistry.org

The following table summarizes potential functional group interconversions at the aminomethyl position, based on established reactivity of primary amines and related naphthyridine systems.

TransformationReagents and ConditionsProduct Type
AcylationAcyl chloride or anhydride, base (e.g., triethylamine, pyridine)Amide
SulfonylationSulfonyl chloride, base (e.g., triethylamine, pyridine)Sulfonamide
Reductive AminationAldehyde or ketone, NaBH₄ or NaBH(OAc)₃Secondary or Tertiary Amine
N-ArylationAryl halide, Palladium catalyst (e.g., Buchwald-Hartwig amination)Secondary Arylamine

Reactivity Profiling of the 1,8-Naphthyridinone Core in this compound

The reactivity of the 1,8-naphthyridin-2(1H)-one core is dictated by the electronic properties of the bicyclic system, which contains both a pyridine (B92270) and a pyridin-2-one ring. The pyridine ring is characteristically electron-deficient, while the pyridin-2-one moiety contains an amide (lactam) functional group, influencing the reactivity of the entire scaffold.

Oxidation Reactions Leading to Naphthyridine Derivatives

The nitrogen atom of the pyridine ring (at position 8) in the 1,8-naphthyridinone system is susceptible to oxidation, typically leading to the formation of the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides on related azanaphthalenes like 1,5-naphthyridines is a well-established reaction. nih.gov The resulting N-oxide can then serve as a precursor for further functionalization, for example, through nucleophilic substitution at the alpha-position (C-7) after activation with reagents like tosyl chloride. nih.gov The lactam nitrogen (N-1) is generally less prone to oxidation due to the delocalization of its lone pair into the carbonyl group.

ReactionReagentProduct
N-Oxidationm-CPBA or H₂O₂/CH₃COOH8-N-oxide-7-(aminomethyl)-1,8-naphthyridin-2(1H)-one

Reduction Reactions for Altering Core Structure

The 1,8-naphthyridinone core can undergo reduction at either the pyridinone ring or the pyridine ring, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation: The pyridine portion of the naphthyridine ring system can be reduced under catalytic hydrogenation conditions. For instance, iridium-catalyzed transfer hydrogenation has been successfully employed to reduce 2-phenyl-1,8-naphthyridine (B10842077) to the corresponding tetrahydro derivative. nih.gov This suggests that the pyridine ring of this compound could be selectively reduced to afford a tetrahydro-1,8-naphthyridinone derivative, a transformation that significantly alters the geometry and electronic properties of the core structure. Catalytic hydrogenation using finely divided metals like platinum or palladium is a common method for reducing the C=C bonds within the pyridine ring. libretexts.org

Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide (lactam) functionality within the pyridinone ring. byjus.commasterorganicchemistry.com This reduction would typically convert the carbonyl group to a methylene (B1212753) group (CH₂), leading to a fully reduced heterocyclic amine, or could potentially induce ring-opening of the lactam. In contrast, milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce amides or lactams under standard conditions, but will readily reduce aldehyde and ketone functionalities. commonorganicchemistry.commasterorganicchemistry.com This difference in reactivity allows for selective reductions if other reducible groups are present.

The table below outlines the expected outcomes of reduction reactions on the 1,8-naphthyridinone core.

Reaction TypeReagents and ConditionsPotential Product(s)
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Iridium catalyst5,6,7,8-Tetrahydro-1,8-naphthyridin-2(1H)-one derivative
Lactam Reduction1. LiAlH₄, THF; 2. H₂O workupRing-opened amino alcohol or fully reduced cyclic amine

Electrophilic and Nucleophilic Attack Patterns on the Naphthyridinone System

The electronic nature of the 1,8-naphthyridin-2(1H)-one ring system governs the regioselectivity of electrophilic and nucleophilic attacks.

Nucleophilic Attack: The pyridine and pyridinone rings are electron-deficient due to the electronegativity of the nitrogen atoms, making them susceptible to nucleophilic attack. libretexts.org This is particularly true for positions ortho and para to the ring nitrogens. The presence of a good leaving group, such as a halogen, facilitates nucleophilic aromatic substitution (SNAr). For example, chloro-substituted naphthyridines readily react with amines to displace the chloride. nih.gov In the case of this compound, nucleophilic attack is less likely unless a leaving group is introduced onto the ring, for instance, by converting a hydroxyl group to a tosylate or by halogenation.

Electrophilic Attack: Electrophilic aromatic substitution on the electron-deficient naphthyridinone core is generally difficult and requires harsh conditions. The pyridinone ring is deactivated towards electrophiles by both the ring nitrogen and the carbonyl group. The pyridine ring is also deactivated. However, if an electrophilic substitution were to occur, the directing effects of the existing substituents would play a crucial role. The aminomethyl group at C-7 is an activating, ortho-, para-directing group, which would favor substitution at the C-6 and C-8 positions of the pyridine ring. However, the strong deactivating effect of the fused pyridinone ring system would likely inhibit such reactions. Halogenation reactions, such as chlorination with phosphorus oxychloride (POCl₃), can occur on hydroxy-naphthyridine tautomers to introduce a halogen that can subsequently act as a leaving group for nucleophilic substitution. nih.gov

Advanced Structural Elucidation and Supramolecular Interactions of 7 Aminomethyl 1,8 Naphthyridin 2 1h One Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one, ¹H and ¹³C NMR would provide definitive evidence of its structure.

In a ¹H NMR spectrum, the chemical shifts (δ) of the protons would confirm the different electronic environments. The aromatic protons on the naphthyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns revealing their coupling and proximity to one another. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm, while the amine (-NH₂) protons would produce a broad signal. The N-H proton of the lactam ring would also be present.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would show distinct signals for the carbonyl carbon (C=O) of the lactam (typically δ 160-180 ppm), the sp²-hybridized carbons of the aromatic rings, and the sp³-hybridized carbon of the aminomethyl side chain (typically δ 40-50 ppm). Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the precise arrangement of the aminomethyl group at the C7 position of the 1,8-naphthyridin-2(1H)-one scaffold.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Atom Type Technique Expected Chemical Shift (δ, ppm) Notes
Aromatic Protons ¹H NMR 6.5 - 8.5 Signals corresponding to H-3, H-4, H-5, H-6 on the naphthyridine ring.
Lactam N-H ¹H NMR > 10.0 (broad) Chemical shift is solvent-dependent.
Aminomethyl (-CH₂-) ¹H NMR 3.5 - 4.5 Position adjacent to the aromatic ring and the amino group.
Amino (-NH₂) ¹H NMR 1.5 - 4.0 (broad) Chemical shift and appearance are highly dependent on solvent and concentration.
Carbonyl Carbon ¹³C NMR 160 - 180 Characteristic signal for the C2 lactam carbonyl group.
Aromatic Carbons ¹³C NMR 100 - 155 Multiple signals for the eight carbons of the naphthyridine ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound (molecular formula C₉H₉N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass of the protonated molecule [M+H]⁺ would be a primary indicator of a successful synthesis.

The fragmentation pattern observed in the MS/MS spectrum provides a molecular fingerprint. The stability of the naphthyridinone ring system suggests that fragmentation would likely initiate at the aminomethyl side chain. Common fragmentation pathways could include the loss of the amino group (NH₂) or the entire aminomethyl radical (•CH₂NH₂). The study of fragmentation patterns in related RGD-peptidomimetics containing aromatic fragments shows that the stability of the core structure significantly influences how the molecule breaks apart under ionization. researchgate.net These fragmentation patterns are crucial for distinguishing isomers and confirming the identity of the target compound.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Analysis Type
Molecular Ion [M]⁺• C₉H₉N₃O 175.07 Low-resolution MS
Protonated Molecule [M+H]⁺ C₉H₁₀N₃O 176.08 High-resolution MS (ESI, FAB)
Key Fragment C₉H₈NO 146.06 Loss of •NH₂ from the side chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would confirm the presence of the lactam and amine functionalities. A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). libretexts.org The N-H bonds would also give rise to distinct signals. The N-H stretch of the lactam ring is expected in the 3100-3300 cm⁻¹ region. The primary amine (-NH₂) group would typically show a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. Additionally, C-H stretching vibrations from the aromatic ring and the methylene group would appear just above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3300 - 3500 (typically two bands)
Lactam (N-H) Stretch 3100 - 3300 (often broad)
Aromatic (C-H) Stretch 3000 - 3100
Aliphatic (C-H) Stretch 2850 - 3000
Carbonyl (C=O) Stretch 1650 - 1680
Aromatic (C=C/C=N) Stretch 1450 - 1600

UV-Visible Spectroscopy in Photophysical Characterization

UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to characterize its photophysical properties. The 1,8-naphthyridin-2(1H)-one core is a conjugated system, which gives rise to characteristic absorption bands in the UV or near-visible region. The photophysical characteristics of such chromophores are strongly dependent on their electronic structure. mdpi.com

For this compound, one would expect to observe π-π* transitions associated with the conjugated aromatic system. The position of the maximum absorption wavelength (λ_max) can be influenced by the solvent polarity and the nature of substituents on the naphthyridine ring. The introduction of the aminomethyl group, an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. Studies on related 1,8-naphthalimide (B145957) derivatives show that electron-donating substituents can shift absorption maxima well into the visible region. mdpi.com This technique is valuable for confirming the electronic nature of the chromophore and for quantitative analysis using the Beer-Lambert law.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the structure of individual molecules, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Analysis of Crystal Packing and Unit Cell Parameters

The crystal structure of a closely related analogue, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, offers significant insight into the expected solid-state behavior of the target compound. nih.gov In this analogue, the molecules are organized through a network of hydrogen bonds and π-π stacking interactions. nih.gov

The organic molecules form tapes along the a-axis via N—H⋯N and N—H⋯O hydrogen bonds. nih.gov These tapes are then interconnected by chains of water molecules, creating a three-dimensional network. nih.gov A significant π-π stacking interaction is observed between the planar 1,8-naphthyridine (B1210474) rings, with an interplanar separation of 3.246 Å. nih.gov

For this compound, a similar arrangement is anticipated, where the aminomethyl group would also participate in hydrogen bonding, potentially leading to different packing motifs but governed by the same fundamental intermolecular forces. The crystal system, space group, and unit cell dimensions are the fundamental parameters derived from an X-ray diffraction experiment that define the crystalline lattice.

Table 4: Crystallographic Data for the Analogue 7-Amino-1,8-Naphthyridin-2(1H)-one Monohydrate nih.gov

Parameter Value
Chemical Formula C₈H₇N₃O·H₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5413 (12)
b (Å) 10.9992 (14)
c (Å) 7.9424 (10)
β (°) 96.643 (2)
Volume (ų) 828.32 (18)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.438

Investigation of Intermolecular Hydrogen Bonding Networks

The crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveals an extensive and intricate network of intermolecular hydrogen bonds, which are fundamental to the stability of its three-dimensional architecture. nih.gov The organic molecules are linked into one-dimensional tapes along the a-axis of the crystal lattice through a combination of N—H⋯N and N—H⋯O hydrogen bonds. nih.gov Specifically, the amino group and the naphthyridinone ring participate in these interactions, creating a robust, repeating motif.

In addition to the interactions between the organic molecules, the water molecules of hydration form their own one-dimensional chains along the b-axis via O—H⋯O hydrogen bonds. These water chains then act as bridges, connecting the tapes of the organic molecules through further O—H⋯O hydrogen bonds. This results in a complex and stable three-dimensional network. nih.gov

The geometric parameters of the key hydrogen bonds are summarized in the table below. The D-H···A angle, which is close to 180° for several of the bonds, indicates strong, linear hydrogen bonding interactions.

Interactive Table: Hydrogen Bond Geometry in 7-Amino-1,8-Naphthyridin-2(1H)-one Monohydrate nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1A⋯O10.862.002.853(3)175
N1—H1B⋯O10.862.282.989(3)140
N3—H1⋯N20.862.183.040(3)178
O2—H2A⋯O20.851.932.7758(18)179
O2—H2B⋯O10.851.972.823(3)178

Characterization of π–π Stacking Interactions in Crystalline Architectures

The π–π stacking is characterized by a parallel-displaced arrangement of the naphthyridine rings. The interplanar separation between the stacked rings is 3.246(1) Å, and the centroid-to-centroid distance is 3.825(2) Å. nih.gov These distances are indicative of significant attractive π–π interactions, which work in concert with the hydrogen bonding network to define the supramolecular assembly.

Data Table: π–π Stacking Parameters in 7-Amino-1,8-Naphthyridin-2(1H)-one Monohydrate nih.gov

ParameterValue (Å)
Interplanar Separation3.246(1)
Centroid-to-Centroid Distance3.825(2)

Bond Lengths and Angles Analysis

The molecular geometry of 7-amino-1,8-naphthyridin-2(1H)-one within the crystal structure is characterized by bond lengths and angles that are within the expected ranges for similar heterocyclic systems. nih.gov The 1,8-naphthyridinone core is nearly planar, with a root-mean-square deviation of 0.0146 Å, facilitating the observed π–π stacking interactions. nih.gov

The asymmetric unit of the crystal contains one molecule of 7-amino-1,8-naphthyridin-2(1H)-one and one water molecule. nih.gov The precise measurement of bond lengths and angles from the crystallographic data confirms the covalent structure of the molecule and provides a basis for understanding its electronic properties and reactivity.

Interactive Table: Selected Bond Lengths in 7-Amino-1,8-Naphthyridin-2(1H)-one

BondLength (Å)
O1—C2Data not available in source
N1—C2Data not available in source
N1—C8aData not available in source
N8—C7Data not available in source
N8—C8aData not available in source
C7—N(amino)Data not available in source

Note: While the source states that bond lengths and angles are within normal ranges, a detailed table of these values is not provided in the publication. The provided hydrogen bond table gives some interatomic distances.

Exploration of 7 Aminomethyl 1,8 Naphthyridin 2 1h One and Naphthyridinone Scaffolds in Chemical Biology

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of naphthyridinone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

The 1,8-naphthyridinone scaffold offers several positions for substitution, with the C7 position being particularly important for modulating biological activity, especially in the context of antibacterial agents. dntb.gov.ua

Substitution at N1: The substituent at the N1 position also significantly influences biological activity. The presence of a cyclopropyl (B3062369) or a substituted phenyl group at N1 in 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been found to be beneficial for antibacterial activity. nih.gov

Substitution at C3 and C4: The substitution pattern at the C3 and C4 positions of 1,6-naphthyridin-2(1H)-ones is often linked to selectivity between different biological targets. nih.gov For 1,8-naphthyridinones, the C3-carboxylic acid is a common feature in antibacterial agents, crucial for their interaction with DNA gyrase. nih.gov

Other Positional Effects: Bromination at the C6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity in certain derivatives. nih.gov

The following table summarizes the general effects of substituents on the biological activity of 1,8-naphthyridinone derivatives based on available research.

PositionSubstituent/ModificationEffect on Biological ActivityReference(s)
C7 3-amino-2-methyl-1-azetidinylEnhanced antibacterial and pharmacokinetic properties nih.gov
C7 Piperazinyl and other nitrogen-containing moietiesCan confer anticancer activity dntb.gov.ua
N1 Cyclopropyl or substituted phenylImproved antibacterial activity nih.gov
C3 Carboxylic acidCrucial for antibacterial (DNA gyrase inhibition) activity nih.gov
C6 BromineEnhanced antibacterial activity nih.gov

Ligand efficiency (LE) is a metric used in drug discovery to assess how effectively a molecule binds to its target, considering its size. core.ac.uk It is a valuable tool for optimizing lead compounds. The concept of molecular recognition is fundamental to the interaction between a ligand, such as a naphthyridinone derivative, and its biological target. These interactions are often driven by non-covalent forces like hydrogen bonding. mdpi.comnih.gov

Naphthyridine derivatives have been designed as receptors for biologically important molecules like biotin (B1667282), demonstrating their capacity for molecular recognition through hydrogen bond interactions. mdpi.comnih.gov In these studies, naphthyridine-based hosts with enhanced hydrogen bonding donor strength showed potent binding to biotin analogues. mdpi.comnih.gov The amide N-H groups within these structures are key to this recognition, interacting with electron-rich centers on the guest molecule. mdpi.comnih.gov

The crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveals extensive hydrogen bonding. nih.gov Adjacent molecules are linked into a tape-like structure through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov This inherent capacity for forming strong hydrogen bonds is a key principle in the molecular recognition properties of this class of compounds.

Molecular Mechanisms of Biological Action

The diverse biological activities of naphthyridinone derivatives stem from their ability to interact with and modulate the function of various biomolecules and cellular pathways.

The 1,8-naphthyridinone scaffold is a known pharmacophore for targeting bacterial type II topoisomerases. nih.govnih.gov However, derivatives of this scaffold have been found to interact with a range of other molecular targets.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the classical targets for quinolone and naphthyridinone antibiotics. nih.govnih.gov These drugs stabilize the enzyme-DNA cleavage complex, leading to the inhibition of DNA replication and bacterial cell death. nih.govnih.gov Nalidixic acid, a pioneering 1,8-naphthyridinone antibiotic, selectively inhibits the A subunit of bacterial DNA gyrase. nih.gov

Protein Kinases: Naphthyridine scaffolds have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes. nih.govresearchgate.net Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. frontiersin.org Naphthyridinone derivatives have shown inhibitory activity against kinases such as PKMYT1, a crucial regulator of the cell cycle. nih.gov

Biotin Analogues: As mentioned previously, specifically designed naphthyridine derivatives can act as synthetic receptors for biotin analogues, highlighting their ability to engage in specific molecular recognition with small biomolecules. mdpi.comnih.gov

The following table details some of the known molecular targets of naphthyridinone scaffolds.

Molecular TargetType of InteractionBiological ContextReference(s)
DNA Gyrase InhibitionAntibacterial nih.govnih.gov
Topoisomerase IV InhibitionAntibacterial nih.govnih.gov
PKMYT1 Kinase InhibitionAnticancer nih.gov
Biotin Analogues Binding (Molecular Recognition)Chemical Biology Research mdpi.comnih.gov

The interaction of naphthyridinone derivatives with their molecular targets leads to the inhibition of critical enzymatic pathways.

DNA Gyrase and Topoisomerase IV Inhibition: The inhibition of these enzymes disrupts DNA replication and repair in bacteria, forming the basis of the antibacterial activity of many naphthyridinone compounds. nih.govnih.gov For example, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have been developed as potential DNA gyrase inhibitors. nih.gov

Kinase Inhibition: The development of kinase inhibitors is a major focus in cancer therapy. frontiersin.orgyoutube.comyoutube.com Naphthyridinone-based compounds have emerged as potent kinase inhibitors. For instance, a series of naphthyridinone derivatives were developed as selective and potent inhibitors of PKMYT1, demonstrating antitumor efficacy. nih.gov The initial hit compound showed 100% PKMYT1 inhibitory activity at a 10 μM concentration. nih.gov

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. nih.govwikipedia.org Inhibitors of these enzymes have therapeutic applications in a wide range of conditions. nih.govclevelandclinic.org Some 2,7-naphthyridine (B1199556) derivatives have been reported as potent and selective inhibitors of PDE5. researchgate.net While this is a different isomer, it highlights the potential of the broader naphthyridine class to target this enzyme family.

While the primary focus for many naphthyridinone derivatives has been on enzyme inhibition, there is evidence that this scaffold can also interact with G-protein coupled receptors (GPCRs).

Cannabinoid Receptors: The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in regulating a wide array of physiological processes. nih.govnih.gov Some 1,8-naphthyridine (B1210474) derivatives have been reported to act as CB2 receptor agonists. researchgate.net The CB1 receptor is the main mediator of the psychoactive effects of cannabis. nih.gov

Adrenoceptors: Adrenoceptors are a class of GPCRs that are the targets of catecholamines like adrenaline and noradrenaline. chemrxiv.orgmdpi.com They play a crucial role in regulating cardiovascular and respiratory functions. chemrxiv.orgresearchwithrutgers.com There are reports of 1,8-naphthyridine derivatives possessing adrenoceptor antagonist activity. researchgate.net

The modulation of these receptors by naphthyridinone derivatives represents an expanding area of research with potential therapeutic implications.

DNA Stabilizing Activity

The structural architecture of 1,8-naphthyridinone derivatives, characterized by a planar heterocyclic system rich in hydrogen bond donors and acceptors, makes them prime candidates for interaction with nucleic acids. The compound 7-amino-1,8-naphthyridin-2(1H)-one, for instance, exhibits a crystal structure where adjacent molecules are linked into a tape-like formation through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov This inherent capacity for forming specific hydrogen bonding networks, along with π–π stacking interactions, is fundamental to their ability to bind to and stabilize DNA structures. nih.gov

A notable example of this is the derivative 1,8-naphthyridin-2,7-(1H,8H)-dione, which has been engineered as an effective mimic of protonated cytosine. This compound was incorporated into peptide nucleic acids (PNAs) and demonstrated a significant stabilization of PNA-DNA-PNA triplexes at neutral pH. This stabilization is crucial for the recognition of guanine (B1146940) in Hoogsteen-type triplex structures.

Furthermore, the interaction of 1,8-naphthyridine derivatives with DNA is exemplified by their activity as DNA gyrase inhibitors. nih.gov Certain fluoroquinolones containing the 1,4-dihydro nih.govnih.govnaphthyridine-4-oxo core are potent inhibitors of E. coli DNA gyrase, an enzyme critical for DNA replication and repair. nih.gov Docking studies have revealed strong interactions between these compounds and the DNA gyrase enzyme, underscoring their ability to bind within the enzyme's active site and interfere with its function. nih.gov Dimers of 2-amino-1,8-naphthyridine have also been synthesized and shown to have varying binding affinities for cytosine-rich DNA sequences. osaka-u.ac.jp

Amyloid Modulation Potential of Related Scaffolds

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. e-palli.com Consequently, the development of small molecules that can modulate Aβ aggregation is a significant therapeutic strategy. e-palli.com While direct studies on the amyloid modulation potential of 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one are not extensively reported, the exploration of related chemical scaffolds provides valuable insights into this potential application.

Research has shown that certain non-steroidal anti-inflammatory drugs (NSAIDs) can selectively lower the levels of the highly amyloidogenic Aβ42 peptide. nih.govnih.gov This effect is not due to their cyclooxygenase (COX) inhibiting activity but rather through the direct modulation of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. nih.gov This discovery has spurred interest in identifying other small molecules that can similarly influence Aβ production.

Furthermore, various psychotropic medications have been shown to differentially modulate Aβ levels in in vitro models. researchgate.net For example, the antidepressant fluoxetine (B1211875) has been observed to reduce Aβ42 levels. researchgate.net Stilbene-nitroxyl hybrids have also been developed to modulate the conformational toxicity of Aβ oligomers. frontiersin.org These findings with other classes of compounds highlight the potential for small molecules, including those with heterocyclic scaffolds like naphthyridinones, to be developed as modulators of amyloid pathology. The ability of such scaffolds to be functionalized allows for the tuning of their properties to interact with biological targets like the enzymes involved in Aβ processing.

Development and Application as Chemical Probes and Ligands

Fluorescent Chemosensors for Metal Ion Detection (e.g., Hg²⁺, Cd²⁺, Zn²⁺)

The 1,8-naphthyridine scaffold is an excellent platform for the design of fluorescent chemosensors for metal ions due to the optimal arrangement of its nitrogen atoms for metal chelation. nih.gov This has led to the development of sensors for various environmentally and biologically important metal ions.

For the detection of zinc (Zn²⁺), a fluorescent chemodosimeter based on a 1,8-naphthyridine derivative has been reported. researchgate.net This sensor demonstrates high selectivity for Zn²⁺, resulting in a distinct dual-emission fluorescence upon coordination and hydrolysis catalyzed by the Zn²⁺ complex. researchgate.net

While specific 1,8-naphthyridinone-based sensors for mercury (Hg²⁺) and cadmium (Cd²⁺) are less common, related naphthalimide-based probes have shown significant promise. A 1,8-naphthalimide (B145957) derivative was designed as a "turn-on" fluorescent probe for Hg²⁺, exhibiting high selectivity and sensitivity with a detection limit of 4.0 x 10⁻⁸ M. nih.gov Another naphthalimide-based probe demonstrated a low detection limit of 13 nM for Hg²⁺ and was successfully used for imaging the ion in living cells. nih.gov

For cadmium (Cd²⁺) detection, various fluorescent sensors have been developed using different fluorophores. A rhodamine-based sensor, for example, showed a rapid and reversible fluorescence response to Cd²⁺ with a detection limit of 0.218 µM. researchgate.netsemanticscholar.org Quantum dot-based nanosensors have also been engineered for the sensitive detection of Cd²⁺. rsc.orgnih.gov The principles from these sensor designs, particularly the incorporation of specific metal-binding moieties with a fluorescent reporter, can be applied to the 1,8-naphthyridinone scaffold to develop novel sensors for a range of metal ions.

Design and Synthesis of Ligands for Biological Systems Investigation

The 1,8-naphthyridine framework is a versatile building block in the synthesis of multidentate ligands for the investigation of biological systems. nih.gov The arrangement of nitrogen atoms in the 1,8-naphthyridine core is ideal for chelating a variety of metal cations, making it a valuable component in the design of biomimetic complexes. nih.gov For instance, ligands have been designed where the 1,8-naphthyridine unit acts as a bridge to link two metal ions, mimicking the coordination environment found in the active sites of metalloenzymes. nih.gov

The synthesis of 1,8-naphthyridine derivatives has been extensively explored to create compounds with a range of biological activities. Modifications at various positions of the naphthyridine ring have led to the development of compounds with potential applications as anticancer and antioxidant agents. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the 3rd position of the 1,8-naphthyridine nucleus can enhance binding efficiency to biological targets such as the Adenosine (B11128) A₂A receptor. osaka-u.ac.jp Furthermore, the molecular hybridization approach, which combines the 1,8-naphthyridine scaffold with other pharmacophores like piperazine (B1678402) and benzamide, has been used to design and synthesize novel compounds with potential anti-tubercular activity. nih.govfrontiersin.org

Preclinical Biological Activity Spectrum of 1,8-Naphthyridinone Derivatives (Focus on Molecular Level Interactions)

Antimicrobial Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

1,8-Naphthyridinone derivatives have a long history of investigation for their antimicrobial properties, with nalidixic acid being an early example. mdpi.com More recent research has focused on synthesizing new derivatives with improved activity against a range of pathogenic bacteria, including multi-resistant strains.

While some 1,8-naphthyridine derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, show no direct clinically relevant antibacterial activity on their own (MIC ≥ 1.024 µg/mL), they have been found to potentiate the activity of fluoroquinolone antibiotics. researchgate.netnih.govnih.gov In the presence of subinhibitory concentrations of these naphthyridinone derivatives, the MIC values of antibiotics like ofloxacin (B1677185) and lomefloxacin (B1199960) against multi-resistant E. coli, S. aureus, and P. aeruginosa were significantly reduced. nih.gov This synergistic effect suggests that these compounds could be developed as adjuvants to combat bacterial resistance. researchgate.netnih.govnih.gov

Other synthesized 1,8-naphthyridine derivatives have demonstrated potent intrinsic antibacterial activity. For example, certain N(7) position-modified balofloxacin (B1667722) analogs have shown greater potency against Methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa than the parent drug. researchgate.net The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial survival. nih.govmdpi.com

Antiviral Properties (e.g., Herpes Simplex Virus Type 1, Human Cytomegalovirus)

The naphthyridine scaffold is a recognized pharmacophore in compounds exhibiting activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV). nih.govnih.gov

Research into a series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues revealed a narrow spectrum of antiviral activity, primarily against human herpesviruses. nih.gov One 1,6-naphthyridine derivative, in particular, demonstrated potent anti-HCMV activity. nih.gov Studies have shown that some naphthoquinones also exhibit antiviral effects against cytomegalovirus (CMV). nih.gov The emergence of viral strains resistant to standard treatments, such as acyclovir (B1169) for HSV infections, has intensified the search for new molecules with different mechanisms of action. nih.gov

While broad antiviral activity is associated with the naphthyridine class, specific antiviral data for this compound against Herpes Simplex Virus Type 1 or Human Cytomegalovirus is not detailed in the reviewed literature. However, the general antiviral potential of the core structure continues to drive research. nih.govnih.gov

Anticancer and Antitumor Activities

The 1,8-naphthyridine scaffold is being actively explored in cancer chemotherapy, with derivatives demonstrating anticancer activity through various mechanisms such as inducing apoptosis, inhibiting topoisomerases, and acting as protein kinase inhibitors. nih.govekb.eg Several studies have synthesized and screened 1,8-naphthyridine derivatives, identifying compounds with significant cytotoxic effects against various cancer cell lines. nih.govtandfonline.comnih.govacs.org

In one study, a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxicity, with several compounds showing high cytotoxicity against multiple cancer cell lines. nih.gov Another study focused on 1,8-naphthyridine-3-carboxamide derivatives also identified compounds with high cytotoxicity in breast, oral, and colon cancer cell lines. nih.gov Halogen-substituted 1,8-naphthyridine-3-caboxamide derivatives, in particular, have shown potent activity. nih.govtandfonline.com

Compound DerivativeCancer Cell LineActivity (IC₅₀ in µM)Source
Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)MIAPaCa (Pancreatic)0.41 nih.govtandfonline.com
Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)K-562 (Leukemia)0.77 nih.govtandfonline.com
Compound 36PA-1 (Ovarian)1.19 nih.govtandfonline.com
Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)PA-1 (Ovarian)0.41 nih.govtandfonline.com
Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)SW620 (Colon)1.4 nih.govtandfonline.com
Compound 12HBL-100 (Breast)1.37 nih.gov
Compound 17KB (Oral)3.7 nih.gov
Compound 22SW-620 (Colon)3.0 nih.gov

These findings underscore the potential of the 1,8-naphthyridine framework in the development of new antitumor agents. ekb.eg

Anti-inflammatory Properties

Naphthyridine derivatives are recognized for their anti-inflammatory properties. nih.goveurekaselect.comresearchgate.net Research has shown that these compounds can exert anti-inflammatory effects, in some cases through the downregulation of proinflammatory cytokines. nih.govtandfonline.com

A study of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives identified compound 24 as having significant anti-inflammatory activity. nih.govresearchgate.net Synthesized 1,8-naphthyridine-3-carboxamides have also been evaluated for their ability to modulate cytokine and chemokine levels secreted by dendritic cells, indicating potential anti-inflammatory and myeloprotective activities. nih.gov The molecular link between inflammation and cancer has prompted the evaluation of these compounds for both anticancer and anti-inflammatory potential. tandfonline.com

Analgesic and Antiaggressive Properties

The broad spectrum of biological activities attributed to 1,8-naphthyridine derivatives includes analgesic properties. nih.govresearchgate.neteurekaselect.comresearchgate.net In addition to pain-relieving effects, certain complex naphthyridine derivatives have been investigated for anti-aggressive properties. One study synthesized a series of 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) ekb.egnih.govtandfonline.comtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides and evaluated them for their effects on isolation-induced aggressiveness in mice, finding that several compounds exhibited appreciable anti-aggressive properties alongside high anti-inflammatory activity.

Potential as HIV Integrase and RNase H Inhibitors

The 1,8-naphthyridine core is a well-explored scaffold for developing anti-HIV agents. nih.govumn.edu Specifically, compounds with a 1-hydroxy-1,8-naphthyridin-2(1H)-one core have been identified as inhibitors of two essential HIV-1 enzymes: integrase (IN) and Ribonuclease H (RNase H). umn.edumdpi.comnih.gov These enzymes are critical for viral replication, making them prime targets for antiviral therapy. nih.gov

The N-hydroxy naphthyridinone scaffold, which derives from the Merck integrase inhibitor program, has been shown to inhibit RT RNase H in vitro. mdpi.com In one study, a library of 1-hydroxy-1,8-naphthyridin-2(1H)-one analogs was synthesized and assessed for activity against HIV RT-RNase H. umn.edu The most promising candidates were then tested to determine their half-maximal inhibitory concentration (IC₅₀). umn.edu

Compound DerivativeTargetActivity (IC₅₀ in µM)Source
1-(6-(3-biphenyl))-1-hydroxy-1,8-naphthyridin-2(1H)-oneHIV RT-RNase H0.083 ± 0.01 umn.edu
GSK364735 (Naphthyridinone)HIV Integrase (strand transfer)0.0078 ± 0.0008 nih.gov

The naphthyridinone GSK364735 was found to be a potent inhibitor of recombinant HIV-1 integrase in a strand transfer assay. nih.gov These findings highlight the potential of the naphthyridinone scaffold as a source for dual inhibitors targeting both HIV integrase and RNase H. umn.edumdpi.com

Investigation of Synergistic Effects with Established Bioactive Agents

Potentiation of Antibiotic Activity Against Multi-Resistant Strains

A significant area of investigation is the ability of 1,8-naphthyridine derivatives to enhance the efficacy of existing antibiotics, particularly against multi-resistant bacterial strains. nih.govmdpi.com Studies have evaluated the antibiotic-modulating activities of these compounds. nih.govmdpi.com

Research has shown that while certain 1,8-naphthyridine derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, possess no direct clinically relevant antibacterial activity on their own (with a Minimum Inhibitory Concentration [MIC] ≥ 1.024 µg/mL), they can potentiate the effect of fluoroquinolone antibiotics. nih.govmdpi.com When used in combination with antibiotics like norfloxacin, ofloxacin, and lomefloxacin, these naphthyridine compounds were able to significantly decrease the MIC of the antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com

This synergistic effect suggests that the 1,8-naphthyridine derivatives could be developed as drug adjuvants to combat bacterial infections caused by multidrug-resistant strains. mdpi.com The proposed mechanism for this synergism relates to the ability of 1,8-naphthyridine derivatives to bind and inhibit topoisomerase II enzymes, a mechanism of action they share with fluoroquinolones. mdpi.com

Mechanistic Insights into Antibiotic-Modulating Activity

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel therapeutic strategies. One promising approach is the use of antibiotic modulators or potentiators, which are compounds that can restore or enhance the efficacy of existing antibiotics. Within this context, the 1,8-naphthyridin-2(1H)-one scaffold has garnered significant attention for its potential to synergize with various classes of antibiotics. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, a considerable body of research on closely related 1,8-naphthyridinone derivatives provides compelling insights into the likely mechanisms underpinning their antibiotic-modulating properties.

The primary proposed mechanism of action for the antibiotic-potentiating effects of 1,8-naphthyridinone derivatives is the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death. nih.gov This mechanism is shared with the fluoroquinolone class of antibiotics. nih.gov Consequently, when a 1,8-naphthyridinone derivative is co-administered with a fluoroquinolone, it is believed to result in a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects. nih.gov This synergy is thought to arise from the dual targeting of the same essential bacterial pathway.

Research on compounds structurally analogous to this compound, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, has demonstrated this synergistic relationship. nih.gov Studies have shown that while these naphthyridinone derivatives may exhibit weak or no intrinsic antibacterial activity on their own, they can significantly reduce the minimum inhibitory concentrations (MICs) of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin against multi-resistant bacterial strains. nih.gov

The antibiotic-modulating activity of these compounds has been observed against a range of both Gram-positive and Gram-negative bacteria, including clinically significant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The ability of 1,8-naphthyridine derivatives to enhance the activity of fluoroquinolones suggests a structure-activity relationship that favors the potentiation of antibiotics targeting DNA replication. nih.govmdpi.com

Beyond direct enzyme inhibition, it has been suggested that some 1,8-naphthyridine derivatives may also contribute to antibiotic potentiation by other mechanisms, such as interfering with bacterial efflux pumps. mdpi.com For instance, certain 1,8-naphthyridinesulfonamides have been shown to inhibit the NorA efflux pump in S. aureus, thereby increasing the intracellular concentration of the co-administered antibiotic. mdpi.com While this has not been specifically demonstrated for this compound, it represents another plausible avenue through which naphthyridinone scaffolds can exert their antibiotic-modulating effects.

The following tables present data from a study on the antibiotic-modulating activity of a representative 1,8-naphthyridine derivative, 7-acetamido-1,8-naphthyridin-4(1H)-one, showcasing its synergistic effects with various fluoroquinolones against multidrug-resistant bacteria.

Synergistic Activity of 7-Acetamido-1,8-naphthyridin-4(1H)-one with Fluoroquinolones against E. coli 06

AntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with 7-Acetamido-1,8-naphthyridin-4(1H)-one (µg/mL)Fold Reduction in MIC
Norfloxacin3284
Ofloxacin3284
Lomefloxacin1644

Synergistic Activity of 7-Acetamido-1,8-naphthyridin-4(1H)-one with Fluoroquinolones against S. aureus 10

AntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with 7-Acetamido-1,8-naphthyridin-4(1H)-one (µg/mL)Fold Reduction in MIC
Norfloxacin256644
Ofloxacin128324
Lomefloxacin64164

Synergistic Activity of 7-Acetamido-1,8-naphthyridin-4(1H)-one with Fluoroquinolones against P. aeruginosa 24

AntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with 7-Acetamido-1,8-naphthyridin-4(1H)-one (µg/mL)Fold Reduction in MIC
Norfloxacin5121284
Ofloxacin256644
Lomefloxacin128324

Data derived from a study on the antibiotic-modulating activity of 7-acetamido-1,8-naphthyridin-4(1H)-one.

Applications of 7 Aminomethyl 1,8 Naphthyridin 2 1h One in Advanced Materials Science

Utilization as Building Blocks for Polymeric Systems

The structure of 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one, featuring a reactive primary amine, makes it a promising candidate as a monomer for the synthesis of advanced polymeric systems. Specifically, its aminomethyl group can participate in polycondensation reactions, a common method for producing high-performance polymers like aromatic polyamides (aramids). nih.govmdpi.com

Aromatic polyamides are typically synthesized through the reaction of an aromatic diamine with a diacid chloride in a polar aprotic solvent. mdpi.comresearchgate.net The primary amine on this compound could react with various diacid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride) to form a polyamide chain. nih.gov Incorporating the rigid and thermally stable 1,8-naphthyridinone moiety into the polymer backbone is anticipated to impart desirable properties such as high thermal stability and specific mechanical characteristics. nih.gov The synthesis of heterocyclic polymers is a significant area of research, as the inclusion of heteroatoms in the polymer backbone can introduce a range of valuable electrical, mechanical, and photophysical properties. nih.gov

The development of polymers from bio-based aromatic N-heterocycles is also gaining traction, aiming to create high-performance materials from sustainable feedstocks. nih.gov While specific research on the polymerization of this compound is not yet widely published, the established principles of polyamide synthesis and the growing interest in functional heterocyclic polymers suggest a strong potential for its use in creating novel materials for specialized applications. nih.govnih.gov

Development of Novel Dyes and Pigments

The 1,8-naphthyridine (B1210474) scaffold is a known chromophore, and its derivatives are recognized for their potential in creating new dyes and pigments. The photophysical properties of such compounds are highly dependent on the nature and position of substituents on the aromatic ring system. In this compound, the amino group functions as a powerful auxochrome, a group that modifies the ability of the chromophore to absorb light, thereby influencing its color.

The effect of an amino group's position on the color and spectral properties is well-documented in similar structures like 1,8-naphthalimides. rsc.org Studies on 2-, 3-, and 4-amino-1,8-naphthalimides show that the location of the amino substituent dramatically alters the absorption and fluorescence spectra. rsc.org For instance, the fluorescence of 3- and 4-amino-1,8-naphthalimides is strongly dependent on solvent polarity, a phenomenon known as solvatochromism. As solvent polarity increases, the fluorescence color can shift from blue to orange-yellow. rsc.org This behavior is attributed to the formation of an intramolecular charge transfer (ICT) state, which is stabilized by polar solvents. ekb.eg

Given these parallels, this compound is expected to exhibit interesting color properties. The interaction between the electron-donating aminomethyl group and the electron-accepting naphthyridinone core could lead to the development of novel dyes whose color and properties can be fine-tuned by modifying the chemical environment or by further chemical derivatization.

Table 1: Photophysical Properties of Amino-Substituted 1,8-Naphthalimide (B145957) (APNI) Derivatives in Various Solvents (Data for illustrative comparison) rsc.org
CompoundSolventAbsorption Max (λabs, nm)Fluorescence Max (λFmax, nm)
3-APNIHexane383429
Toluene391490
THF395527
CH2Cl2400535
CH3CN396548
Methanol (B129727)400564
4-APNIHexane414460
Toluene426490
THF428516
CH2Cl2432523
CH3CN426532
Methanol420538

Integration into Fluorescent Material Design

The 1,8-naphthyridine framework is a key component in the design of advanced fluorescent materials. Derivatives of 1,8-naphthyridine are known to be fluorescent in solution and can be used to develop chemosensors, where fluorescence is quenched or enhanced in the presence of specific metal ions like copper. nih.gov Specifically, 1,8-naphthyridin-2(1H)-ones have been described as efficient bicyclic fluorescent analogues of nucleobases.

The fluorescence properties of these molecules are dictated by their electronic structure. The presence of an amino group, such as in this compound, typically leads to strong, solvent-dependent fluorescence. This solvatofluorochromism arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting naphthyridinone core upon photoexcitation. rsc.orgekb.eg The resulting excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents, leading to a red-shift in the emission wavelength.

The efficiency of fluorescence is measured by the photoluminescence quantum yield (PLQY or ΦF), which is the ratio of photons emitted to photons absorbed. For amino-substituted 1,8-naphthalimides, a related class of compounds, the quantum yield generally decreases as solvent polarity increases, while the fluorescence color changes significantly. rsc.org This tunability is a highly desirable feature in the design of fluorescent probes and sensors. The structural rigidity and potential for high quantum yields make this compound and its derivatives attractive candidates for developing new fluorescent materials for a variety of applications, including biological imaging and chemical sensing.

Table 2: Photophysical Properties of Amino-Substituted 1,8-Naphthalimide (APNI) Derivatives (Data for illustrative comparison) rsc.org
CompoundSolventFluorescence Max (λFmax, nm)Quantum Yield (ΦF)
2-APNIHexane4200.33
Toluene4220.31
THF4260.30
CH3CN4270.24
Methanol4450.20
4-APNIHexane4600.86
Toluene4900.83
THF5160.62
CH3CN5320.27
Methanol5380.04

Potential in Organic Light-Emitting Diode (OLED) Applications

The unique electronic and photophysical properties of the 1,8-naphthyridine scaffold position it as a promising platform for developing materials for organic light-emitting diodes (OLEDs). rsc.org Materials for OLEDs require a combination of high thermal stability, efficient charge transport capabilities, and high photoluminescence quantum yields in the solid state. rsc.orgmdpi.com Naphthyridine-based compounds have been successfully investigated as n-type (electron-transporting) emitters and as bipolar host materials capable of transporting both electrons and holes. rsc.orgresearchgate.net

Derivatives of 1,8-naphthyridine have been shown to possess high glass-transition temperatures (up to 105 °C) and decomposition temperatures (up to 400 °C), indicating the excellent thermal stability required for device longevity. rsc.org Furthermore, their tunable electronic properties allow them to be engineered as emitters across the visible spectrum, from blue to yellow, with high quantum yields. rsc.org

Recent research has focused on naphthyridine-based materials for high-efficiency OLEDs. Bipolar host materials incorporating a naphthyridine unit have been used in green thermally activated delayed fluorescence (TADF) devices, achieving a high external quantum efficiency (EQE) of 18.4%. researchgate.netacs.org In other studies, iridium(III) complexes featuring naphthyridine-based ligands have been employed as phosphorescent emitters, leading to green-to-red OLEDs with outstanding performance, including EQEs exceeding 30% and extremely low efficiency roll-off at high brightness. rsc.org While this compound itself has not been explicitly reported in an OLED device, its core structure is representative of a class of materials with demonstrated potential. Its properties could be harnessed to develop new emitter or host materials for efficient and stable OLEDs.

Table 3: Performance of OLEDs Featuring Naphthyridine-Based Materials
Material Type / RoleEmission ColorMax. Current Efficiency (CEmax, cd/A)Max. Power Efficiency (PEmax, lm/W)Max. External Quantum Efficiency (EQEmax, %)Reference
Naphthyridine-based bipolar host (TADF OLED)Green-53.818.4 researchgate.netacs.org
Naphthyridine oligomer emitter (Fluorescent OLED)Yellow1.2-- rsc.org
Naphthyridine-based Ir(III) complex emitter (PHOLED)Green--32.3 rsc.org
Naphthyridine-based Ir(III) complex emitter (PHOLED)Orange-Red--31.5 rsc.org
Naphthalimide-based emitter (Fluorescent OLED)Green7.97.73.3 mdpi.com

Computational and Theoretical Studies on 7 Aminomethyl 1,8 Naphthyridin 2 1h One

Quantum Chemical Calculations for Mechanistic Elucidation of Reactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for analyzing reaction mechanisms at the molecular level. rsc.org These methods allow researchers to map out reaction pathways, calculate the energies of transition states, and investigate the stability of intermediates, thereby predicting the feasibility and outcome of chemical reactions before they are attempted in the lab. rsc.org

For the 1,8-naphthyridine (B1210474) class of compounds, DFT studies have been employed to understand their chemical reactivity and electronic properties. researchgate.net While specific quantum chemical studies elucidating the reaction mechanisms for the synthesis of 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one are not detailed in the available literature, the general approach involves calculating the distribution of electron density and molecular orbitals. This helps identify which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the rational design of synthetic routes. These computational strategies have proven effective in the development of new synthetic methodologies for complex molecules. rsc.org

Molecular Modeling for Predicting Compound Behavior and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. These models are crucial for predicting how a compound like this compound will interact with its environment, including solvent molecules and biological macromolecules.

Key interactions that can be modeled include:

Hydrogen Bonding: The aminomethyl group and the lactam moiety (the -C(=O)NH- group) in the naphthyridine ring are prime sites for forming hydrogen bonds, acting as both donors and acceptors. Computational models can predict the geometry and strength of these bonds. Studies on the related compound, 7-amino-1,8-naphthyridin-2(1H)-one, have shown through crystal structure analysis that N—H⋯N and N—H⋯O hydrogen bonds are critical in linking adjacent molecules. nih.gov

π-π Stacking: The planar aromatic structure of the 1,8-naphthyridine core allows for π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein binding site. nih.gov

Electrostatic Interactions: The distribution of partial charges across the molecule, which can be calculated using molecular modeling, dictates its electrostatic potential and long-range interactions with polar molecules and charged species.

Molecular dynamics (MD) simulations, a key component of molecular modeling, can further predict how the compound and its potential binding partners move and flex over time, providing a dynamic picture of the interaction and the stability of the resulting complex. nih.gov For instance, MD simulations have been used to suggest that certain 1,8-naphthyridine derivatives form stable complexes with the human A2A adenosine (B11128) receptor. nih.gov

In Silico Analysis of Binding Sites and Binding Energies with Biological Targets

In silico analysis, particularly molecular docking, is a cornerstone of modern drug discovery for predicting the binding orientation and affinity of a small molecule to a biological target. This process involves computationally placing the ligand (the compound) into the active site of a receptor or enzyme to identify the most stable binding pose and estimate its binding energy. researchgate.netresearchgate.net

The 1,8-naphthyridine scaffold has been investigated as a potential antagonist for various receptors and an inhibitor of enzymes. nih.govresearchgate.net Docking studies on derivatives have revealed key interactions that contribute to binding affinity. For example, hydrogen bonds and π-π stacking are consistently identified as critical for anchoring these compounds within the binding pockets of their targets. nih.govresearchgate.net

While specific docking results for this compound are not prominently available, studies on analogous compounds illustrate the type of data generated. The binding affinity is often reported as a docking score or a free energy of binding (ΔG), where a more negative value indicates a stronger interaction.

Table 1: Illustrative Docking and Binding Energy Data for Related 1,8-Naphthyridine Derivatives Note: The following data is for related compounds and is presented to illustrate the application of in silico analysis, not as direct results for this compound.

CompoundBiological TargetDocking Score (kcal/mol)Binding Energy (MMGBSA dG bind, kcal/mol)Key Interactions NotedSource
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-oneHuman A2A Receptor-8.407-56.60Formation of a stable complex nih.gov
N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamideHuman A2A Receptor-8.562-64.13Comparable to the bound ligand nih.gov
A synthesized 1,8-naphthyridine derivativeTopoisomerase II-95.16 (Binding Energy)Not Applicable8 hydrogen bonds with protein and DNA researchgate.net

The process of identifying these binding sites often involves specialized software that analyzes the topology of the protein surface to find pockets suitable for ligand binding. mdpi.com

Conformer Analysis and Energy Minimization Studies

A molecule can exist in various three-dimensional arrangements, known as conformations, by rotating around its single bonds. Conformer analysis is the study of these different spatial arrangements and their relative energies. Energy minimization is a computational process used to find the most stable conformation, i.e., the one with the lowest potential energy. mdpi.com

For this compound, the primary source of conformational flexibility is the aminomethyl side chain (-CH₂-NH₂). Rotation around the C-C and C-N bonds of this substituent can lead to different conformers.

The typical workflow for this analysis is as follows:

Conformational Search: A systematic or random search is performed to generate a wide range of possible conformers.

Energy Minimization: Each generated conformer is subjected to energy minimization using a force field (a set of parameters describing the energy of a molecule). This process adjusts bond lengths, angles, and torsion angles to reach a local energy minimum.

Relative Energy Calculation: The energies of all minimized conformers are compared to identify the global minimum energy conformation and other low-energy, and therefore more probable, conformers.

Experimental data from X-ray crystallography of the related compound 7-amino-1,8-naphthyridin-2(1H)-one shows that the core naphthyridine ring system is nearly planar. nih.gov This provides a valuable starting point and validation for computational energy minimization studies, which would likely confirm that a planar or near-planar ring structure is the lowest energy state for this compound as well.

Analytical Methodologies for 7 Aminomethyl 1,8 Naphthyridin 2 1h One

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

HPLC is a cornerstone technique for the separation, quantification, and purity evaluation of pharmaceutical compounds and intermediates. For a polar molecule like 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one, which contains both a primary amine and a lactam structure, reverse-phase HPLC is the most suitable approach.

Reverse Phase HPLC Method Development

The development of a robust reverse-phase HPLC method is fundamental for achieving reliable and reproducible results. The process begins with the selection of an appropriate stationary phase and initial mobile phase conditions, which are then systematically optimized.

Given the structure of the analyte, a C18 (octadecylsilyl) column is a common and effective choice for the stationary phase due to its hydrophobic nature, which provides adequate retention for polar and moderately nonpolar compounds. The initial method development involves screening different mobile phase compositions, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nacalai.com Acetonitrile is often preferred due to its lower viscosity and better UV transparency. mastelf.com

The presence of the basic aminomethyl group makes the retention time highly dependent on the pH of the mobile phase. Therefore, controlling the pH with a suitable buffer is critical. An acidic mobile phase (pH 2-3) is typically employed to ensure the amine is protonated, which generally leads to better peak shape and retention on a C18 column.

Table 1: Typical Initial Parameters for RP-HPLC Method Development

Parameter Suggested Starting Condition Rationale
Stationary Phase C18, 5 µm, 4.6 x 150 mm General purpose column with good retention for a wide range of molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic modifier to control ionization and improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile Common organic solvent providing good separation efficiency. mastelf.com
Gradient 5% to 95% B over 20 minutes A broad gradient to elute the main compound and any potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times. mastelf.com

| Detection | UV at 254 nm | A common wavelength for aromatic heterocyclic compounds. |

Optimization of Mobile Phase Composition for Resolution and Sensitivity

Optimization is a critical step to ensure that the method can adequately separate the target compound from any impurities and achieve the desired sensitivity. Key parameters for optimization include the organic modifier, mobile phase pH, and buffer selection.

The choice between acetonitrile and methanol can significantly impact selectivity. mastelf.com While acetonitrile is a stronger eluent, methanol can offer different selectivity for certain compounds. The gradient slope and time are adjusted to maximize the resolution between the main peak and any adjacent impurity peaks.

For ionizable compounds like this compound, pH is the most powerful tool for optimizing retention and peak shape. shodex.com By adjusting the pH, the ionization state of the molecule can be controlled. Operating at a pH approximately two units below the pKa of the primary amine ensures it is fully protonated, minimizing peak tailing that can occur when the compound exists in multiple ionic forms. Buffers such as phosphate (B84403) or acetate (B1210297) can be used to maintain a constant pH, which is crucial for method robustness. nih.gov

Table 2: Effect of Mobile Phase pH on Analyte Retention (Illustrative)

pH of Aqueous Phase Expected Analyte Form Expected Retention Behavior on C18 Peak Shape
2.5 Fully Protonated (-CH₂NH₃⁺) Less retention (more polar) Sharp, Symmetrical
7.0 Mixed (Protonated/Neutral) Moderate retention, potential for variability Broader, possible tailing

| 9.5 | Mostly Neutral (-CH₂NH₂) | Increased retention (less polar) | May improve but can interact with silica (B1680970) |

Scalability for Preparative Separation and Impurity Isolation

Once an analytical HPLC method is optimized, it can be scaled up for preparative purposes. Preparative HPLC is used to isolate and purify larger quantities of the target compound or to isolate unknown impurities for structural elucidation.

Scaling the method from analytical to preparative scale requires adjusting several parameters to maintain the separation quality while increasing the throughput. The column's internal diameter and length are increased to accommodate a higher sample load. The flow rate is increased proportionally to the change in the column's cross-sectional area to maintain a similar linear velocity. The sample injection volume and concentration are also significantly increased. The goal is to maximize the load of the compound onto the column without sacrificing the resolution needed to separate it from impurities.

Table 3: Comparison of Analytical and Preparative HPLC Parameters (Illustrative)

Parameter Analytical Scale Preparative Scale
Column I.D. 4.6 mm 20-50 mm
Particle Size 3-5 µm 5-10 µm
Flow Rate 1.0 mL/min 15-100 mL/min
Sample Load < 1 mg 10s to 100s of mg

| Injection Volume | 5-20 µL | 100s of µL to mLs |

Mass Spectrometry Integration for Identification and Quantification

Integrating HPLC with mass spectrometry (LC-MS) provides a powerful tool for both the unambiguous identification and sensitive quantification of this compound. nih.gov While UV detection in HPLC provides quantitative data, it does not confirm the identity of the eluted peaks. Mass spectrometry provides molecular weight information, which is highly specific.

For a polar and basic compound like this, Electrospray Ionization (ESI) is the most common and effective ionization technique. In positive ion mode, the primary amine group is readily protonated, leading to the formation of a strong protonated molecular ion [M+H]⁺. This ion can be detected by the mass spectrometer, confirming the molecular weight of the compound.

LC-MS/MS, which involves a second stage of mass analysis, can be used for even greater specificity and for structural confirmation. phenomenex.com In this technique, the [M+H]⁺ ion is selected and fragmented, producing a characteristic pattern of fragment ions that serves as a structural fingerprint of the molecule. This is particularly useful for distinguishing the target compound from isomers and for quantifying it at very low levels in complex matrices.

Table 4: Expected Mass Spectrometry Data for this compound

Parameter Expected Value/Result
Chemical Formula C₉H₉N₃O
Monoisotopic Mass 175.0746 g/mol
Ionization Mode ESI (Positive)
Primary Ion Observed [M+H]⁺

| Expected m/z | 176.0824 |

Future Research Directions and Translational Perspectives for 7 Aminomethyl 1,8 Naphthyridin 2 1h One Chemistry

Design and Synthesis of Advanced Naphthyridinone Architectures

Future synthetic efforts will likely focus on creating more complex and diverse analogs of 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one to explore a wider chemical space. The core structure can be modified at several positions, including the amino group, the lactam nitrogen (N-1), and various positions on the aromatic rings.

Advanced synthetic strategies could involve:

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the naphthyridinone core in the final steps of a synthesis. This allows for the rapid generation of a library of analogs from a common intermediate.

Multi-component Reactions: Utilizing one-pot, multi-component reactions to construct complex naphthyridinone derivatives efficiently. A single-step, three-component condensation of 2-aminopyridines, cyanoacetates, and aldehydes has been shown to produce 1,8-naphthyridine (B1210474) derivatives under mild conditions. organic-chemistry.org

Modern Coupling Reactions: Employing advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, to create novel C-N bonds at various positions. This has been successfully used for synthesizing 3-N-substituted 1,8-naphthyridin-2(1H)-ones. researchgate.net

Ring-Forming Strategies: Exploring novel cyclization methods to build the core naphthyridinone skeleton. The Friedländer reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic and effective method for creating the naphthyridine ring system, often with high yields in green solvents like water. rsc.orgworktribe.com Another approach involves an electrocyclic ring closure between N-(3-pyridyl)aldimines and alkynes. nih.gov

Synthetic StrategyDescriptionPotential Application for this compound
Friedländer Annulation Condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group.Synthesis of the core 1,8-naphthyridine skeleton.
Buchwald–Hartwig Cross-Coupling Palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds.Introduction of diverse aryl or alkyl groups at nitrogen positions. researchgate.net
Multi-component Reactions A one-pot reaction where three or more reactants combine to form a single product.Efficient assembly of complex, substituted naphthyridinones. organic-chemistry.org
Staudinger Reaction Reaction of an azide (B81097) with a phosphine (B1218219) to produce a phosphazene, which can be hydrolyzed to a primary amine.A potential route to synthesize the 7-amino precursor of the title compound. researchgate.net

Exploring Novel Biological Targets and Therapeutic Areas

The 1,8-naphthyridine scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net Future research on derivatives of this compound should aim to identify and validate novel biological targets, expanding their therapeutic potential beyond established areas.

Potential Therapeutic Areas and Targets:

Neurological Disorders: Derivatives have shown potential in treating conditions like Alzheimer's disease and depression. nih.govresearchgate.net The aminomethyl group could be functionalized to target specific receptors or enzymes in the central nervous system.

Oncology: Naphthyridinones have been investigated as anticancer agents, with some derivatives acting as topoisomerase II inhibitors. tandfonline.com Future work could focus on designing selective kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR), or modulators of other cancer-related pathways. nih.govtandfonline.com

Infectious Diseases: While the related quinolones are well-known antibiotics, novel naphthyridinone derivatives could overcome existing resistance mechanisms. nih.gov Research could target bacterial efflux pumps or enzymes like DNA gyrase. nih.gov There is also significant potential in developing agents against Mycobacterium tuberculosis, with some 1,8-naphthyridine analogs showing promising activity. rsc.org

Immunomodulation and Inflammation: Certain 1,8-naphthyridine-3-carboxamide derivatives have demonstrated anti-inflammatory activity through the downregulation of pro-inflammatory cytokines. tandfonline.com This opens avenues for developing treatments for autoimmune diseases and chronic inflammatory conditions.

Therapeutic AreaPotential Biological TargetsResearch Findings
Anticancer Topoisomerase II, Protein Kinases (e.g., EGFR)Halogen-substituted 1,8-naphthyridine-3-caboxamide derivatives showed potent cytotoxicity against various cancer cell lines. nih.govtandfonline.com
Antimicrobial DNA Gyrase, Efflux Pumps (e.g., NorA, MepA)1,8-Naphthyridine derivatives can inhibit bacterial growth and may act as efflux pump inhibitors, potentially reversing antibiotic resistance. nih.gov
Anti-inflammatory Pro-inflammatory CytokinesCertain derivatives can downregulate pro-inflammatory cytokines, suggesting immunomodulatory activity. tandfonline.com
Neurological Disorders Various CNS receptors and enzymesThe scaffold has been explored for applications in Alzheimer's disease, multiple sclerosis, and depression. nih.govresearchgate.net
Antitubercular Enoyl-ACP reductase (InhA)Some 1,8-naphthyridine derivatives show potent activity against Mycobacterium tuberculosis H37Rv strain. rsc.org

Integration with Emerging Chemical Technologies

The synthesis and discovery process for new this compound derivatives can be significantly accelerated by integrating emerging technologies.

Flow Chemistry: Conducting reactions in continuously flowing streams rather than in batches offers enhanced safety, scalability, and control over reaction parameters. kreddsci.comcgu-odisha.ac.in This is particularly advantageous for optimizing multi-step syntheses and for reactions that are hazardous or difficult to control in batch mode.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be used to predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising derivatives. kreddsci.com AI can also assist in planning synthetic routes, reducing the time and effort spent on development.

Microwave-Assisted Synthesis: The use of microwave radiation can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating. kreddsci.com This can accelerate the synthesis of libraries of naphthyridinone analogs for screening.

Photoredox Catalysis: This technique uses light to initiate chemical reactions, often enabling unique transformations under mild conditions that are not possible with traditional thermal methods. kreddsci.com It could be employed to achieve novel functionalizations of the naphthyridinone core.

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity.
  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Q. Basic Research Focus

  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns, critical for confirming the aminomethyl group’s position and planarity .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent effects (e.g., aminomethyl protons at δ 3.8–4.2 ppm; carbonyl resonance at ~165 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H10_{10}N3_3O: calc. 178.1879) and fragmentation patterns .

Q. Advanced Validation :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics in nucleic acid complexes, distinguishing enthalpic vs. entropic contributions .

How does the aminomethyl substituent influence thermodynamic stability in peptide nucleic acid (PNA) complexes?

Advanced Research Focus
The aminomethyl group enhances duplex and triplex stability via:

  • Enthalpic stabilization : Hydrogen bonding between the aminomethyl group and phosphate backbones or nucleobases (e.g., adenine) increases melting temperatures (ΔTm_m up to +3.5°C per modification in PNA-DNA duplexes) .
  • Base-pairing specificity : Mismatch studies show uncompromised discrimination (ΔTm_m drops by 8–12°C for single mismatches), confirming selective Watson-Crick/Hoogsteen interactions .

Q. Methodological Insight :

  • Design thermal denaturation experiments (UV-Vis at 260 nm) with incremental substitutions to isolate per-modification effects.

What strategies improve the cytotoxic or antiviral activity of this compound derivatives?

Q. Advanced Research Focus

  • Substituent engineering :
    • Electron-withdrawing groups (e.g., nitro at the 4-position) enhance intercalation with DNA/RNA, improving cytotoxicity (e.g., IC50_{50} = 0.19 μM in HIV RNase H inhibition) .
    • Hydrophobic side chains (e.g., p-tolyl) increase membrane permeability, critical for cellular uptake in anticancer assays .
  • Metal coordination : Transition metals (e.g., Cu2+^{2+}) chelate with the naphthyridine core, amplifying fluorescence or catalytic properties for theranostic applications .

Q. Experimental Design :

  • Use MTT assays on cancer cell lines (e.g., MCF7) with derivatives varying in substituent polarity and steric bulk .

How should researchers address contradictions in thermodynamic data, such as the lack of correlation between end-stacking and helix stabilization?

Advanced Research Focus
Evidence from PNA-DNA duplex studies shows that:

  • End-stacking efficiency does not directly correlate with helix stabilization, suggesting stabilization is driven by base-pairing enthalpy rather than π-π interactions .
  • Context-dependent effects : Adjacent modifications yield higher ΔTm_m (+3.5°C) than isolated substitutions (+2.0°C), emphasizing sequence optimization .

Q. Resolution Strategy :

  • Perform comparative studies using ITC (enthalpy measurement) and circular dichroism (CD) to decouple stacking vs. hydrogen-bonding contributions.

What methodological challenges arise in applying this compound to antiviral research?

Q. Advanced Research Focus

  • Selectivity vs. toxicity : While potent against viral enzymes (e.g., HIV RNase H, IC50_{50} = 0.045 μM), cytotoxicity (CC50_{50} = 3.3 μM) requires structural tuning to widen the therapeutic window .
  • Solubility limitations : The hydrophobic core reduces aqueous solubility; PEGylation or sulfonation improves bioavailability .

Q. Experimental Approach :

  • Conduct parallel biochemical (enzyme inhibition) and cellular (viral replication) assays to balance potency and safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.